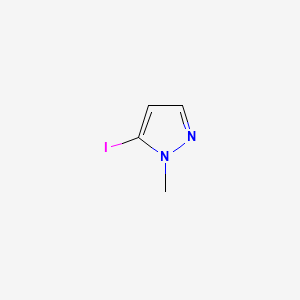

5-iodo-1-methyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYWUQWCLZYCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537246 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34091-51-5 | |

| Record name | 5-Iodo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-iodo-1-methyl-1H-pyrazole

CAS Number: 34091-51-5

This technical guide provides a comprehensive overview of 5-iodo-1-methyl-1H-pyrazole, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in cross-coupling reactions.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 76 to 81 °C. It is a functionalized pyrazole derivative with key identifiers and properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | |

| Molecular Weight | 208.00 g/mol | |

| CAS Number | 34091-51-5 | |

| Appearance | Solid | |

| Melting Point | 76-81 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | Cn1nccc1I | |

| InChI | 1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |

| InChI Key | RJYWUQWCLZYCTI-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 1-methyl-1H-pyrazole. A general and effective method involves the use of an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent.

Experimental Protocol: Iodination of 1-methyl-1H-pyrazole

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for pyrazole iodination.

Materials:

-

1-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for this compound is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives. The iodine atom at the C5 position is expected to have a significant influence on the chemical shifts of the adjacent protons and carbons.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.8 | s |

| H-3 | ~7.5 | d |

| H-4 | ~6.3 | d |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~38 |

| C-3 | ~140 |

| C-4 | ~110 |

| C-5 | ~90 |

Note: These are predicted values and may differ from experimental results. For unambiguous structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.

This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 ratio)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

Procedure (Conventional Heating):

-

To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.[2]

Procedure (Microwave-Assisted):

-

In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (1.25 mmol).[3]

-

Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL).[3]

-

Purge the vial with nitrogen and seal it.

-

Irradiate the mixture in a microwave reactor at 90°C for 5-12 minutes.[3]

-

Work-up the reaction as described in the conventional protocol.[3]

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, which is invaluable for introducing alkynyl moieties into the pyrazole scaffold.

This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[4]

-

Add the anhydrous solvent (5 mL) and the base (3.0 mmol).[4]

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.[4]

-

Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the Sonogashira coupling reaction.

Heck Coupling

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted pyrazole with a new carbon-carbon double bond.

This is a representative protocol and may require adaptation for different alkenes.

Materials:

-

This compound

-

Alkene (e.g., Methyl acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Base (e.g., Sodium carbonate (Na₂CO₃) or Triethylamine (TEA), 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and the base (1.0 mmol).[5]

-

Seal the flask and evacuate and backfill with an inert gas three times.[5]

-

Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol) via syringe.[5]

-

Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water, then separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[5]

Safety Information

This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it a key intermediate for accessing a wide range of substituted pyrazole derivatives. The protocols and data provided in this guide serve as a foundation for researchers to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 5-iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 5-iodo-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its preparation, supported by quantitative data and visual representations of the synthetic pathway and experimental workflow.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceutical agents due to their diverse biological activities. The introduction of an iodine atom at the C5 position of the 1-methyl-1H-pyrazole scaffold offers a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex and novel drug candidates. The regioselective synthesis of the 5-iodo isomer is crucial for targeted drug design and is achieved through a directed lithiation-iodination strategy.

Synthetic Pathway

The synthesis of this compound is achieved via a two-step process starting from 1-methyl-1H-pyrazole. The key to the regioselectivity at the 5-position lies in the thermodynamically controlled deprotonation of the pyrazole ring using a strong base, followed by quenching the resulting organolithium intermediate with an iodine source.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound, based on established methods for regioselective lithiation and iodination of pyrazole derivatives.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-methyl-1H-pyrazole | Reagent | Commercially Available |

| n-Butyllithium (n-BuLi) | Solution in hexanes | Commercially Available |

| Iodine (I₂) | Crystalline | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Diethyl ether | Reagent | Commercially Available |

| Saturated aq. Na₂S₂O₃ | - | Prepared in-house |

| Saturated aq. NaCl (Brine) | - | Prepared in-house |

| Anhydrous MgSO₄ | Reagent | Commercially Available |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-methyl-1H-pyrazole (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Cooling: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise to the stirred solution while maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure the formation of the thermodynamically favored 5-lithio-1-methyl-1H-pyrazole intermediate.[2]

-

Iodination: The reaction mixture is cooled again to a low temperature (e.g., -78 °C). A solution of iodine (I₂, 1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 1-methyl-1H-pyrazole | 1.0 eq | Starting material |

| n-Butyllithium (n-BuLi) | 1.1 eq | Lithiating agent |

| Iodine (I₂) | 1.2 eq | Iodinating agent |

| Reaction Conditions | ||

| Lithiation Temperature | -78 °C to room temp. | Thermodynamic control is key[2] |

| Iodination Temperature | -78 °C | To control reactivity |

| Solvent | Anhydrous THF | Essential for the reaction |

| Yield | ||

| Expected Yield | Moderate to good | Yields can vary based on specific conditions |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

The regioselective synthesis of this compound is a critical process for the advancement of pyrazole-based drug discovery programs. The detailed protocol and workflows presented in this guide, based on the principles of thermodynamically controlled lithiation, provide a robust framework for the efficient and targeted synthesis of this important building block. Careful control of reaction conditions, particularly temperature, is paramount to achieving the desired regioselectivity and obtaining a high purity product.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 5-iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-iodo-1-methyl-1H-pyrazole. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile heterocyclic compound. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and key reactions, and explores its applications in medicinal chemistry, particularly in the development of kinase and phosphodiesterase 5 (PDE5) inhibitors.

Core Chemical Properties

This compound is a solid, off-white to light yellow crystalline compound.[1] It is a key synthetic intermediate due to the presence of a reactive iodine atom on the pyrazole ring, which allows for a variety of cross-coupling reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅IN₂ | [1][2] |

| Molecular Weight | 208.00 g/mol | [2] |

| CAS Number | 34091-51-5 | [1][2] |

| Melting Point | 76-81 °C | [2] |

| Boiling Point | 226.9 ± 13.0 °C (at 760 Torr) | [1][3] |

| Density | 2.07 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 1.02 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol. | [1] |

| Appearance | Off-white to light yellow solid. | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the iodination of 1-methyl-1H-pyrazole. The reactivity of the C-I bond is a key feature of this molecule, making it a valuable building block in organic synthesis, particularly for the introduction of the 1-methyl-pyrazol-5-yl moiety into more complex structures through palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of this compound via Iodination of 1-methyl-1H-pyrazole (General Procedure)

This protocol is based on established methods for the iodination of pyrazoles.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Iodinating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an iodinating agent such as N-Iodosuccinimide (NIS) (1.1 eq.) or a mixture of iodine (I₂) and an oxidizing agent like nitric acid or hydrogen peroxide.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction (General Procedure)

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-2.5 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Cross-Coupling Reaction (General Procedure)

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

-

Solvent and Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 eq.) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating (typically 50-80°C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs. This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors and PDE5 inhibitors.

Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted pyrazole core, which often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The iodo-group of this compound can be readily functionalized via cross-coupling reactions to introduce diverse aryl and heteroaryl moieties, which are crucial for achieving potency and selectivity against specific kinases.

Sildenafil Analogue Synthesis

Sildenafil, a potent PDE5 inhibitor, contains a pyrazolopyrimidinone core. This compound can be utilized as a key building block in the synthesis of novel sildenafil analogues. By modifying the substituents on the pyrazole ring, researchers can develop compounds with altered selectivity for different PDE isoenzymes, potentially leading to new therapeutic agents.

Signaling Pathway Interactions

The biological activity of compounds derived from this compound is realized through their interaction with specific signaling pathways.

Kinase Inhibition Signaling Pathway

Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrate proteins. This action interrupts the signaling cascade that is often dysregulated in diseases like cancer, leading to a reduction in cell proliferation and survival.

PDE5 Inhibition Signaling Pathway

PDE5 inhibitors, such as sildenafil, work by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). The activation of the cGMP/PKG signaling pathway results in various physiological effects, including smooth muscle relaxation and vasodilation.[2]

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.8 | Singlet |

| H-3 | ~7.5 | Singlet |

| H-4 | ~6.4 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~35 |

| C-3 | ~140 |

| C-4 | ~65 |

| C-5 | ~145 |

Note: These are predicted values and may differ from experimental results. Chemical shifts are referenced to TMS.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined chemical properties and reactivity in cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules, including potent kinase and PDE5 inhibitors. This technical guide provides a solid foundation of its chemical characteristics, synthetic utility, and potential applications, serving as a key resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]

- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

An In-depth Technical Guide to 5-iodo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 5-iodo-1-methyl-1H-pyrazole, with a primary focus on its molecular weight. It includes a comprehensive breakdown of its elemental composition and offers standardized, hypothetical experimental protocols for its characterization. Additionally, a speculative signaling pathway is presented to illustrate a potential pharmacological application for pyrazole-based compounds in drug discovery.

Core Physicochemical Data

This compound is a substituted pyrazole ring, a heterocyclic aromatic organic compound. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular formula for this compound is C4H5IN2.[1][2][3][4] Its molecular weight is approximately 208.00 g/mol .[2][4]

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The table below details the elemental composition and the contribution of each element to the overall molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 4 | ~12.011[5][6][7] | 48.044 |

| Hydrogen | H | 5 | ~1.008[8][9][10][11][12] | 5.040 |

| Iodine | I | 1 | ~126.904[13][14][15][16] | 126.904 |

| Nitrogen | N | 2 | ~14.007[17][18][19][20][21] | 28.014 |

| Total | ~208.002 |

Experimental Protocols for Characterization

The following are detailed, hypothetical methodologies for the comprehensive characterization of a synthesized batch of this compound.

Molecular Weight and Structural Confirmation via Mass Spectrometry and NMR

Objective: To confirm the molecular weight and elucidate the chemical structure of the synthesized compound.

Methodology:

-

Mass Spectrometry (MS):

-

Prepare a 1 mg/mL solution of the compound in methanol.

-

Inject the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

The expected primary ion would be the protonated molecule [M+H]+ at an m/z corresponding to the molecular weight plus the mass of a proton.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the connectivity of the atoms within the molecule.

-

Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength of 254 nm.

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Hypothetical Signaling Pathway Inhibition

Pyrazole derivatives are frequently investigated as inhibitors of protein kinases. The following diagram illustrates a hypothetical signaling cascade where a pyrazole-based compound could act as a therapeutic agent by inhibiting a key kinase, thereby preventing a pathological outcome.

References

- 1. 34091-51-5|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Iodo-5-methyl-1H-pyrazole | CAS 93233-21-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. study.com [study.com]

- 15. #53 - Iodine - I [hobart.k12.in.us]

- 16. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. youtube.com [youtube.com]

- 19. Nitrogen - Wikipedia [en.wikipedia.org]

- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

Elucidation of the Molecular Structure of 5-iodo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-iodo-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound in public-access databases, this guide leverages data from commercially available sources, closely related structural analogs, and predictive methodologies to present a thorough analysis. The content herein is intended to support research and development activities by providing a detailed examination of its chemical properties, proposed synthesis, and expected spectroscopic characteristics.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | |

| Molecular Weight | 208.00 g/mol | |

| CAS Number | 34091-51-5 | |

| Appearance | Solid | |

| Melting Point | 76-81 °C | |

| SMILES String | Cn1nccc1I | |

| InChI Key | RJYWUQWCLZYCTI-UHFFFAOYSA-N |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Iodination of 1-methyl-1H-pyrazole

This step involves the electrophilic iodination of the pyrazole ring.

-

Materials:

-

1-methyl-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

-

Procedure:

-

Dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

Step 2: Purification

Purification of the crude this compound can be achieved via silica gel column chromatography.

-

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | Doublet |

| H-4 | ~6.3 | Doublet |

| N-CH₃ | ~3.8 | Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~138 |

| C-4 | ~105 |

| C-5 | ~90 |

| N-CH₃ | ~35 |

Experimental Protocol: NMR Spectroscopy [2][4]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Caption: General experimental workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-N bonds within the pyrazole ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (N-CH₃) | 2950 - 2850 |

| C=N stretch (pyrazole ring) | 1600 - 1500 |

| C-N stretch (pyrazole ring) | 1400 - 1300 |

| C-I stretch | 600 - 500 |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 208 |

| [M-I]⁺ | 81 |

| [M-CH₃]⁺ | 193 |

Experimental Protocol: Mass Spectrometry [4]

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular structure.

Biological Context and Potential Applications

While specific biological activity or signaling pathway involvement for this compound has not been extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The presence of an iodine atom on the pyrazole ring of this compound provides a versatile synthetic handle for the development of novel drug candidates through cross-coupling reactions.[1] This allows for the synthesis of libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in disease signaling pathways.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This technical guide provides a detailed framework for the structural elucidation of this compound. By combining foundational physicochemical data with predictive spectroscopic analysis and a proposed synthetic route, this document serves as a valuable resource for researchers. The versatile pyrazole core, functionalized with an iodine atom, positions this compound as a promising building block for the synthesis of novel molecules with potential therapeutic applications. Further experimental validation of the presented data is encouraged to solidify the understanding of this compound's properties and potential.

References

Spectroscopic and Synthetic Profile of 5-iodo-1-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 5-iodo-1-methyl-1H-pyrazole. Due to the limited availability of direct experimental data in the public domain, this guide leverages data from structurally related compounds to provide estimated spectroscopic values. All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for synthesis and spectroscopic analysis are also included.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for this compound. These values are derived from analyses of similar iodo-substituted and N-methylated pyrazole derivatives and should be considered as predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | d |

| H-4 | ~6.2 | d |

| N-CH₃ | ~3.8 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-3 | ~140 |

| C-4 | ~107 |

| C-5 | ~90 |

| N-CH₃ | ~40 |

Infrared (IR) Spectroscopy

Table 3: Estimated Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1550-1450 | C=N and C=C stretching (pyrazole ring) |

| 1450-1350 | C-H bend (methyl) |

| 1100-1000 | Ring vibrations |

| Below 800 | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M]⁺ | 207.95 |

| [M+H]⁺ | 208.96 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed two-step synthesis is adapted from established methods for the synthesis of similar pyrazole derivatives.

Step 1: Synthesis of 1-methyl-1H-pyrazole

-

To a solution of methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add malondialdehyde tetraethyl acetal (1.0 equivalent).

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole.

Step 2: Iodination of 1-methyl-1H-pyrazole

-

Dissolve the crude 1-methyl-1H-pyrazole (1.0 equivalent) in acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Spectroscopic Characterization

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and/or the protonated molecular ion [M+H]⁺.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

1H NMR analysis of 5-iodo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the ¹H NMR Analysis of 5-Iodo-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document details the theoretical principles, experimental protocols, and data interpretation workflows necessary for the accurate structural elucidation and purity assessment of this important heterocyclic building block. We delve into the nuanced effects of substituent electronegativity and ring electronics on proton chemical shifts and coupling constants, offering field-proven insights to overcome common analytical challenges. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key heterocyclic compound frequently utilized as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group, and a strategically placed iodine atom, makes it an ideal precursor for a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Given its role as a foundational reagent, verifying the identity, purity, and isomeric integrity of this compound is of paramount importance. ¹H NMR spectroscopy serves as the primary and most effective analytical technique for this purpose. It provides a rapid and non-destructive method to confirm the molecular structure by probing the chemical environment of every proton in the molecule. This guide will walk through the complete process of ¹H NMR analysis, from theoretical prediction to final spectral interpretation.

Molecular Structure and Expected ¹H NMR Spectrum

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify the distinct proton environments.

Figure 1: Molecular structure of this compound showing distinct proton environments and their coupling relationship.

The structure reveals three unique proton signals:

-

N-CH₃ Protons: A methyl group attached to the N1 nitrogen. These three protons are chemically equivalent and will appear as a single signal.

-

H³ Proton: The proton attached to the C3 carbon of the pyrazole ring.

-

H⁴ Proton: The proton attached to the C4 carbon of the pyrazole ring.

Theoretical Prediction of Chemical Shifts (δ)

The chemical shift of each proton is primarily influenced by the electronic environment, specifically the shielding and deshielding effects from adjacent functional groups.

-

N-CH₃ Signal: The methyl group is attached to a nitrogen atom within an aromatic system. This environment typically results in a chemical shift in the range of 3.7-4.0 ppm .

-

Ring Protons (H³ and H⁴): These protons are part of an aromatic pyrazole ring and are expected to appear in the aromatic region of the spectrum (typically 6.0-9.0 ppm). Their precise locations are dictated by the electronic effects of the iodine and methyl substituents.

-

H³ Proton: This proton is adjacent to two nitrogen atoms. The N2 nitrogen atom exerts a significant electron-withdrawing effect, deshielding H³. We predict its signal to be downfield.

-

H⁴ Proton: This proton is adjacent to the iodine atom at C5. Iodine is an electronegative halogen, but its primary influence on the adjacent proton is a combination of a weak inductive electron-withdrawing effect and a shielding effect from its large electron cloud. Compared to H³, H⁴ is expected to be upfield.

-

Based on published data and established principles of heterocyclic chemistry, the expected chemical shifts are summarized below.

| Proton Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N-CH₃ | 3.75 - 3.85 | Singlet (s) | 3H |

| H⁴ | 6.20 - 6.30 | Doublet (d) | 1H |

| H³ | 7.45 - 7.55 | Doublet (d) | 1H |

Prediction of Coupling Constants (J)

In the pyrazole ring, the H³ and H⁴ protons are separated by three bonds (H-C3-C4-H). This arrangement will lead to spin-spin coupling, causing their signals to split into doublets. The magnitude of this coupling, known as the coupling constant (J), for protons on a pyrazole ring is typically small.

-

³J(H³-H⁴): The expected three-bond coupling constant is in the range of 2.0 to 3.0 Hz . This small value is characteristic of the geometry of the five-membered pyrazole ring.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum on a standard 400 MHz NMR spectrometer.

Figure 2: Standard workflow for ¹H NMR analysis, from sample preparation to final data processing.

Methodology Details

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) serves as a convenient internal reference.

-

Procedure: Dissolve the sample completely in the solvent. For samples with particulate matter, filtration through a small plug of cotton or glass wool into the NMR tube is recommended to ensure optimal magnetic field homogeneity (shimming).

-

-

Instrumental Setup & Acquisition:

-

Locking and Shimming: The instrument must first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the field's homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

-

-

-

Data Processing:

-

Fourier Transform: This mathematical operation converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum that is readily interpretable.

-

Phasing and Referencing: The spectrum must be phase-corrected to ensure all peaks have a pure absorption lineshape. The chemical shift axis is then calibrated using a known reference signal (e.g., tetramethylsilane, TMS, at 0.00 ppm, or the residual solvent peak).

-

Integration: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal.

-

Spectral Interpretation: A Self-Validating Analysis

The final step is to assign each signal in the processed spectrum to the corresponding protons in the molecule. This process is a logical, self-validating loop.

An In-depth Technical Guide to the Electrophilic Iodination of 1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-methyl-1H-pyrazole. It details the underlying reaction mechanism, presents established experimental protocols with quantitative data, and offers visual representations of the core chemical processes and workflows. The introduction of an iodine atom onto the pyrazole ring, particularly at the C4 position, creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, making this a pivotal transformation in medicinal chemistry and drug discovery.[1]

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The electrophilic iodination of 1-methyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, an electron-rich aromatic system, functions as the nucleophile that attacks a potent electrophilic iodine species (I⁺).[1]

Regioselectivity: The substitution occurs with high regioselectivity at the C4 position. This preference is governed by the electronic properties of the pyrazole ring, where the directing effect of the N1-methyl group makes the C4 position the most nucleophilic and, therefore, most susceptible to electrophilic attack.[1]

The mechanism involves three key steps:

-

Generation of the Electrophile: A reactive electrophilic iodine species, formally an iodonium ion (I⁺), is generated in situ from a less reactive iodine source. Common methods include the oxidation of molecular iodine (I₂) with an oxidizing agent or the use of more potent iodinating agents like N-Iodosuccinimide (NIS).[2][3]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the pyrazole ring attacks the electrophilic iodine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-iodo-1-methyl-1H-pyrazole.

Quantitative Data Summary

The choice of iodinating agent, solvent, and reaction conditions significantly impacts the yield of 4-iodo-1-methyl-1H-pyrazole. The following table summarizes various reported methods.

| Iodinating System | Substrate | Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| I₂ / H₂O₂ | 1-methylpyrazole | Hydrogen Peroxide | Water | 70-100 | 3-5 | 86 | [4] |

| I₂ / CAN | 1-aryl-3-CF₃-pyrazole | Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | High | [5][6] |

| NIS / H₂SO₄ | 1-ethyl-5-methyl-1H-pyrazole | Sulfuric Acid | Acetonitrile/DCM | 0 | - | - | [1] |

| I₂ | 1-methylpyrazole | - | CHCl₃/H₂O | 30 | - | 86 | [7] |

| ICl / Li₂CO₃ | 1-acyl-dihydropyrazole | Lithium Carbonate | Dichloromethane | RT | - | up to 95 | [8] |

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below.

Protocol 1: Iodination using Iodine and Hydrogen Peroxide

This method utilizes molecular iodine with hydrogen peroxide as an oxidant to generate the electrophilic iodine species in situ.[4]

Materials:

-

1-methylpyrazole

-

Iodine (I₂)

-

35 wt% aqueous hydrogen peroxide (H₂O₂)

-

Sodium hydroxide solution (for pH adjustment)

-

Reaction flask, stirrer, heating mantle, dropping funnel

Procedure:

-

Charge a reaction flask with 1.0 mole equivalent of 1-methylpyrazole.

-

Add 1.0-1.3 mole equivalents of iodine under stirring.

-

Heat the mixture in a water bath to approximately 70 °C.[4]

-

Carefully add 1.3 mole equivalents of 35 wt% aqueous hydrogen peroxide dropwise, controlling the reaction temperature to around 100 °C.[4]

-

Monitor the reaction progress using HPLC or TLC.

-

Upon completion, cool the mixture and add an alkali solution (e.g., NaOH) to adjust the pH to between 5 and 9.

-

Cool the solution further to induce crystallization.

-

Filter the resulting light yellow crystals, wash with cold water, and dry to obtain 1-methyl-4-iodopyrazole.[4]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is effective, particularly for pyrazoles that may be less reactive, and often employs an acid catalyst to enhance the electrophilicity of the iodine.[1][2]

Materials:

-

1-methyl-1H-pyrazole (or substituted pyrazole)

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA)[2]

-

Acetonitrile or Dichloromethane (DCM)

-

Aqueous sodium thiosulfate solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1.0 equivalent of the pyrazole substrate in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1-1.5 equivalents of N-Iodosuccinimide to the solution.[1][2]

-

Carefully add a catalytic or stoichiometric amount of concentrated acid (e.g., H₂SO₄) dropwise.[1]

-

Allow the reaction to stir at 0 °C or heat as necessary (e.g., 80 °C for less reactive substrates), monitoring its progress by TLC.[2]

-

Once the reaction is complete, quench by pouring the mixture into a cold aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent like ethyl acetate.[1]

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 3: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

CAN acts as a mild oxidant to facilitate the iodination and is particularly effective for 1-aryl pyrazole derivatives.[6]

Materials:

-

1-methyl-1H-pyrazole (or substituted pyrazole)

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate

Procedure:

-

Dissolve 1.0 equivalent of the pyrazole substrate in acetonitrile.

-

Add 1.1-1.2 equivalents of Ceric Ammonium Nitrate (CAN).[1][2]

-

Heat the reaction mixture to reflux (or 80 °C) and monitor by TLC.[1][2]

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane or ethyl acetate.[1][5]

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

Regioselectivity in Pyrazole Ring Iodination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an iodine atom into the pyrazole ring is a pivotal step in the synthesis of a multitude of compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, which allow for the construction of complex molecular architectures.[1][3] This technical guide provides a comprehensive overview of the core principles and methodologies governing the regioselective iodination of the pyrazole ring. It offers a comparative analysis of various iodination methods, detailed experimental protocols, and a summary of quantitative data to assist researchers in selecting the optimal strategy for their synthetic endeavors.

Core Principles of Electrophilic Iodination of Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[3] The regioselectivity of iodination is primarily dictated by the electronic and steric properties of the substituents on the pyrazole ring, as well as the nature of the iodinating agent. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible site, rendering it the preferred position for electrophilic attack.[3]

The general mechanism for electrophilic iodination involves the generation of an electrophilic iodine species (I⁺) or a polarized iodine molecule. This electrophile then attacks the π-system of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the iodinated pyrazole product.[3]

Comparative Analysis of Iodination Methodologies

A variety of reagents and reaction conditions have been developed for the iodination of pyrazoles, each offering distinct advantages in terms of yield, regioselectivity, and reaction conditions. The choice of method is often contingent on the specific substrate and the desired outcome.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][4] |

| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the only by-product.[1][5] |

| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | Efficient for the iodination of pyrazoles, including deactivated systems, when conducted in acidic media.[1][6] |

| Ceric Ammonium Nitrate (CAN)/Iodine | CAN, I₂ | Acetonitrile | Room Temp. | - | High | C4 | Highly regioselective for the C4 position of 1-aryl-3-CF₃-1H-pyrazoles.[7][8] |

| n-Butyllithium/Molecular Iodine | n-BuLi, I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | Allows for the exclusive synthesis of 5-iodopyrazole derivatives by trapping the in-situ generated lithium pyrazolide with iodine.[1][7][8] |

| Potassium Iodate/Diselenide Catalyst | KIO₃, (PhSe)₂ | Acidic Media | - | - | Good | C4 | A catalytic method for the direct iodination of the C4 position of the pyrazole ring.[1][9] |

Experimental Protocols

This section provides detailed methodologies for key iodination reactions, offering practical guidance for laboratory implementation.

Method 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][4]

Materials:

-

1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

-

Iodine monochloride (ICl)

-

Lithium carbonate (Li₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

-

To this stirred suspension, add iodine monochloride (3.0 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-acyl-4-iodo-1H-pyrazole.

Method 2: Green Iodination using Molecular Iodine/Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent.[1][5]

Materials:

-

Pyrazole derivative

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Water

-

Sodium bisulfite (5% aqueous solution)

Procedure:

-

Suspend the pyrazole derivative (1.0 equivalent) in water.

-

Add iodine (0.5 equivalents) to the suspension.

-

Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.

-

Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

-

The product can often be isolated by direct filtration and washing with water.

Method 3: Regioselective Synthesis of 4-Iodo-1-aryl-3-CF₃-1H-pyrazoles via CAN-mediated Iodination

This method provides high regioselectivity for the C4 position.[7][8]

Materials:

-

1-aryl-3-CF₃-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole in acetonitrile.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method 4: Regioselective Synthesis of 5-Iodo-1-aryl-3-CF₃-1H-pyrazoles

This protocol allows for the specific iodination at the C5 position.[7][8]

Materials:

-

1-aryl-3-CF₃-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride

Procedure:

-

Dissolve the 1-aryl-3-CF₃-1H-pyrazole in dry THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at -78 °C for the specified time to allow for the formation of the lithium pyrazolide.

-

Add a solution of elemental iodine (I₂) in THF.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows provide a clearer understanding of the processes involved in pyrazole iodination.

Caption: General mechanism of electrophilic pyrazole iodination.

Caption: A generalized experimental workflow for pyrazole iodination.

Caption: Regioselective iodination pathways of 1-aryl-3-CF₃-pyrazoles.

Conclusion

The regioselective iodination of the pyrazole ring is a fundamental transformation in synthetic organic chemistry, providing access to valuable building blocks for drug discovery and development. This guide has outlined the key principles governing this reaction, presented a comparative analysis of various synthetic methodologies, and provided detailed experimental protocols. By understanding the interplay of substrate electronics, steric factors, and the choice of iodinating agent, researchers can effectively control the regioselectivity of pyrazole iodination to achieve their desired synthetic targets. The continued development of milder, more efficient, and environmentally benign iodination methods will undoubtedly further enhance the utility of iodinated pyrazoles in the synthesis of complex and biologically active molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Iodo-1-methyl-1H-pyrazole: A Versatile Synthetic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-pyrazole has emerged as a valuable and versatile heterocyclic building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The presence of a strategically positioned iodine atom at the C5 position of the 1-methyl-1H-pyrazole core provides a reactive handle for a variety of powerful cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules and the generation of compound libraries for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and technical data.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided in the table below. This information is crucial for its proper handling, storage, and use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₄H₅IN₂ | |

| Molecular Weight | 208.00 g/mol | |

| CAS Number | 34091-51-5 | |

| Appearance | Solid | |

| Melting Point | 76-81 °C | |

| Storage Temperature | 2-8°C | |

| Signal Word | Danger | |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

Synthesis of this compound

The regioselective synthesis of this compound can be achieved through a directed lithiation of 1-methylpyrazole followed by quenching with an iodine source. The regioselectivity of the lithiation is temperature-dependent; under thermodynamically controlled conditions (allowing the reaction to warm), deprotonation occurs preferentially at the C5 position.[2][3]

Experimental Protocol: Regioselective Synthesis

This protocol is based on established methods for the regioselective lithiation and subsequent iodination of N-alkylpyrazoles.[3][4]

Materials:

-

1-methylpyrazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylpyrazole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. This warming period is crucial for achieving thermodynamic control and selective lithiation at the C5 position.[2][3]

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Slowly add the solution of iodine to the lithiated pyrazole solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

¹H NMR:

-

N-CH₃: A singlet is expected around 3.8-4.0 ppm.

-

Pyrazole Ring Protons: Two doublets are expected for the protons at the C3 and C4 positions. The proton at C3 will likely appear more downfield than the proton at C4.

¹³C NMR:

-

N-CH₃: A signal is expected around 35-40 ppm.

-